2-Chloro-5-(2-formylphenyl)benzoic acid
Description
Significance of Halogenated Benzoic Acid Derivatives in Contemporary Organic Chemistry
Halogenated benzoic acid derivatives are a critical class of intermediates in organic synthesis, prized for their versatility and controlled reactivity. The introduction of a halogen atom (F, Cl, Br, I) onto the benzoic acid framework serves two primary purposes. Firstly, halogens are excellent leaving groups in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reliable handle for carbon-carbon and carbon-heteroatom bond formation. This capability is fundamental to building more complex molecular skeletons from simpler precursors.
Secondly, the electron-withdrawing nature of halogens significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid group. This electronic modulation can direct the regioselectivity of further electrophilic aromatic substitution reactions and alter the binding affinity of the molecule to biological targets. For instance, 2-chlorobenzoic acid and its isomers are common precursors in the synthesis of pharmaceuticals, dyes, and preservatives. nbinno.com Specifically, chlorinated benzoic acid derivatives are key intermediates in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs) and potent hypoglycemic agents. google.com The synthesis of compounds like 2-chloro-5-iodobenzoic acid demonstrates the utility of multi-halogenated systems where the differential reactivity of the halogens can be exploited for sequential, site-selective modifications. google.com
Overview of Formyl-Substituted Benzoic Acid Architectures
Formyl-substituted benzoic acids are another class of indispensable bifunctional building blocks in chemical synthesis. These molecules uniquely combine the reactivity of a carboxylic acid and an aldehyde within a single aromatic structure. The carboxylic acid group can readily form esters and amides, while the orthogonal formyl (aldehyde) group can participate in a wide array of transformations, including oxidation to a second carboxylic acid, reduction to a benzyl (B1604629) alcohol, and formation of imines or alkenes via condensation reactions like the Wittig reaction.
This dual functionality allows for stepwise synthetic strategies where one group can be reacted selectively while the other remains protected or inert, only to be transformed in a subsequent step. For example, 2-formylbenzoic acid is a known metabolite but is also employed as a precursor in the synthesis of various heterocyclic compounds. mpg.de Its isomer, 4-formylbenzoic acid, serves as a crucial component in the production of terephthalic acid, a monomer for polyesters, and is used in the synthesis of specialized polymers and metal-organic frameworks (MOFs). The presence of both an acidic and an electrophilic center makes these architectures highly valuable for creating intricate and functionally diverse molecules.
Positioning of 2-Chloro-5-(2-formylphenyl)benzoic Acid within Complex Aromatic Synthesis Research
The compound This compound represents a sophisticated example of a polyfunctional aromatic system, integrating the key features of both halogenated and formyl-substituted benzoic acids. Its structure is that of a biphenyl (B1667301) system, further increasing its complexity and synthetic potential. This molecule possesses three distinct and strategically positioned functional groups:
A carboxylic acid group, providing a site for salt formation, esterification, or amidation.
A chloro substituent on the first phenyl ring, which acts as a versatile handle for metal-catalyzed cross-coupling reactions.
A formyl group on the second phenyl ring, offering a reactive site for nucleophilic addition, condensation, and oxidation/reduction reactions.
This trifunctional nature positions this compound as a high-value building block for the synthesis of exceptionally complex molecules. It can be described as a bifunctional conjunctive reagent, capable of participating in annulation sequences to form polycyclic and heterocyclic frameworks that are often found in pharmacologically active compounds and advanced materials. iupac.org The synthesis of such a molecule is non-trivial, likely involving a cross-coupling reaction (e.g., Suzuki coupling between a boronic acid derivative of 2-formylbenzene and a derivative of 2-chloro-5-bromobenzoic acid) as a key step. Its utility lies in the potential for orthogonal chemistry, where each functional group can be addressed selectively under different reaction conditions, allowing for the controlled, stepwise assembly of elaborate molecular targets. While specific research applications for this exact compound are not widely documented, its structure suggests significant potential in medicinal chemistry as a scaffold for novel therapeutics researchgate.netpreprints.org and in materials science as a precursor for functional polymers or ligands for catalysis. mpg.de
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉ClO₃ |
| Molecular Weight | 260.67 g/mol |
| CAS Number | 1261983-94-1 |
| Appearance | Solid (predicted) |
| Class | Polyfunctional Aromatic Carboxylic Acid |
Research Gaps and Future Directions for Polyfunctionalized Benzoic Acids
Despite their immense synthetic potential, the full exploitation of complex molecules like this compound is hampered by several research gaps. A primary challenge is the development of highly selective synthetic methods. Achieving chemoselectivity—modifying one functional group in the presence of others that have similar reactivity—remains a significant hurdle. Future research must focus on designing novel catalysts and reaction conditions that can discriminate between the carboxylic acid, chloro, and formyl groups with high precision.
Furthermore, there is a gap in understanding the specific applications of many complex polyfunctionalized benzoic acids. While their potential as building blocks is clear, their utility as final products or key precursors in specific, high-value applications needs to be systematically explored. This involves screening these compounds for biological activity against various therapeutic targets, such as kinases or protein-protein interactions, areas where substituted aromatics have shown promise. preprints.org Another promising avenue is their incorporation into "smart" materials, where the unique electronic and reactive properties of the molecule could be harnessed to create materials that respond to external stimuli. mpg.de The development of more efficient, scalable, and sustainable ("green") synthetic routes to these complex building blocks is also a critical future direction, as this will ultimately determine their accessibility and practical impact on science and industry. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-5-(2-formylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLXDQAOUPATME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688854 | |
| Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-60-4 | |
| Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro 5 2 Formylphenyl Benzoic Acid
Retrosynthetic Analysis of 2-Chloro-5-(2-formylphenyl)benzoic Acid
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inscitepress.org
Key Disconnection Strategies
The primary disconnection for this compound is the carbon-carbon single bond connecting the two phenyl rings. This biaryl linkage suggests several forward synthetic reactions, most notably transition-metal-catalyzed cross-coupling reactions or strategies involving the reaction of an aryl organometallic nucleophile with an aryl electrophile.
Further analysis involves Functional Group Interconversion (FGI). lkouniv.ac.in The formyl (-CHO) and carboxylic acid (-COOH) groups can be retrosynthetically altered to guide the synthesis. For instance, the formyl group could originate from the oxidation of a hydroxymethyl or methyl group, or from the reduction of a nitrile or ester. The carboxylic acid could be derived from the oxidation of a methyl group or via the carboxylation of an organometallic species.
Primary Disconnection:

Strategy A (Cross-Coupling): Disconnecting the bond between the two rings leads to an aryl halide and an arylboronic acid (or ester), which are precursors for a Suzuki-Miyaura coupling.
Strategy B (Nucleophilic Arylation): This disconnection generates an aryllithium or Grignard reagent as the nucleophile and a halogenated benzene derivative as the electrophile. This approach is central to the ortho-directed metallation strategies discussed later.
Identification of Precursor Molecules
Based on the disconnection strategies, several precursor molecules can be identified. The choice of precursors depends on their commercial availability and the efficiency of the chosen synthetic route.
| Strategy | Precursor 1 (Nucleophile/Boron Species) | Precursor 2 (Electrophile/Halide) |
| Suzuki Coupling | 2-Chloro-5-(dihydroxyboryl)benzoic acid | 2-Bromobenzaldehyde |
| Suzuki Coupling | (2-Formylphenyl)boronic acid | 5-Bromo-2-chlorobenzoic acid |
| Directed Metallation | 2-Chlorobenzoic acid | 1-Bromo-2-(dimethoxymethyl)benzene |
| Halogen-Metal Exchange | 1,5-Dibromo-2-chlorobenzene | 2-Bromobenzaldehyde dimethyl acetal |
Targeted Synthesis Routes for this compound
Targeted synthesis involves the deliberate and controlled construction of the molecule. Ortho-directed metallation is a powerful method for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org
Ortho-Directed Metallation Approaches
Directed ortho-metallation (DoM) utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org This creates a potent aryllithium nucleophile in situ, which can then react with an electrophile. wikipedia.org The DMG interacts with the lithium cation through a heteroatom, creating a temporary complex that facilitates the regioselective proton abstraction. wikipedia.orgbaranlab.org Common DMGs include amides, carbamates, and methoxy groups. wikipedia.orguwindsor.ca
Lithium-halogen exchange is a rapid and efficient method for generating organolithium compounds from organic halides. ethz.chwikipedia.orgharvard.edu The reaction typically involves treating an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). ethz.chresearchgate.net The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
A plausible route utilizing this strategy could involve a dihalogenated biaryl precursor. However, a more direct approach involves the sequential application of halogen-metal exchange and subsequent reaction with an electrophile.
Illustrative Pathway:
Starting Material: A suitably substituted aryl bromide, such as 5-bromo-2-chlorobenzoic acid.
Protection: The acidic proton of the carboxylic acid must be protected or the reaction must be carried out with excess base. Often, the carboxylate itself can act as a directing group.
Lithium-Halogen Exchange: Treatment with two or more equivalents of t-BuLi at low temperatures (e.g., -78 °C) would selectively perform a lithium-bromine exchange, generating a lithiated intermediate.
Electrophilic Quench: The resulting aryllithium species is then reacted with a suitable electrophile for the formyl group, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the aldehyde.
This method offers high regioselectivity because the lithium is introduced specifically at the position of the halogen. ias.ac.in
When a lithium-halogen exchange is not feasible or desired, directed ortho-lithiation using a strong amide base like lithium diisopropylamide (LDA) can be employed. acs.org In this approach, the directing group is key to controlling the position of lithiation. The carboxylic acid group of a precursor like 2-chlorobenzoic acid can act as a DMG after deprotonation by the first equivalent of base.
Illustrative Pathway:
Starting Material: 2-Chlorobenzoic acid.
Deprotonation/Lithiation: Treatment with at least two equivalents of a strong base like LDA or a sec-butyllithium/TMEDA system in an ethereal solvent (e.g., THF) at low temperature. unblog.fr The first equivalent deprotonates the carboxylic acid, and the second deprotonates the ortho-position directed by the resulting carboxylate.
Cross-Coupling/Arylation: The ortho-lithiated species can then be used in a variety of subsequent reactions. For instance, it can be transmetallated with zinc chloride or a borate ester, followed by a palladium-catalyzed cross-coupling with an aryl halide like 2-bromobenzaldehyde (protected as an acetal).
Deprotection: A final hydrolysis step would unmask the aldehyde to yield the target compound.
The effectiveness of different directing groups and bases can be compared to optimize reaction conditions, as the choice of base and solvent can significantly influence the regioselectivity and yield of the reaction. unblog.fracs.org
| Method | Base | Key Intermediate | Advantages |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Aryllithium formed at halogen position | Very fast reaction, high regioselectivity harvard.edu |
| Directed ortho-Lithiation | LDA or s-BuLi/TMEDA | Aryllithium formed at position ortho to DMG | Utilizes directing groups for control wikipedia.orgslideshare.net |
Palladium-Catalyzed Cross-Coupling Methodologies for Biphenyl (B1667301) Linkages
The construction of the biphenyl skeleton is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, offering high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate.
A plausible synthetic route to a key precursor of the target molecule, 2'-formyl-biphenyl-4-carboxylic acid, utilizes a Suzuki-Miyaura coupling. This intermediate can then be subjected to subsequent chlorination. The reaction would involve the coupling of 4-bromobenzoic acid with 2-formylbenzeneboronic acid chemicalbook.com.
Reaction Scheme for Suzuki-Miyaura Coupling:
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) salt with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate. The choice of solvent, base, and catalyst system is crucial for achieving high yields and purity. A multikilogram-scale synthesis of a biphenyl carboxylic acid derivative has been reported using a Pd/C-mediated Suzuki coupling approach, highlighting the industrial applicability of this methodology.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C |
| Ligand | Triphenylphosphine (PPh₃), other phosphine ligands |
| Boron Reagent | Arylboronic acid or arylboronic ester |
| Organic Halide | Aryl bromide or aryl iodide |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, dioxane, DMF, water/organic mixtures |
| Temperature | Room temperature to reflux |
While the Suzuki-Miyaura coupling is highly effective, Negishi and Stille couplings offer alternative strategies for the formation of the biphenyl linkage, each with its own advantages.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases. The reaction tolerates a wide range of functional groups and can be used to couple sp³, sp², and sp hybridized carbon atoms.
The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, catalyzed by palladium. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a broad array of functional groups. However, the toxicity of organotin compounds is a significant drawback.
Both Negishi and Stille couplings could be envisioned for the synthesis of a 2-chloro-5-arylbenzoic acid precursor. For instance, a 2-chloro-5-halobenzoic acid derivative could be coupled with an organozinc or organotin reagent derived from 2-bromobenzaldehyde. The choice between these methods would depend on the availability of starting materials, functional group compatibility, and desired reaction conditions.
Formylation and Carboxylation Strategies
The introduction of the formyl (-CHO) and carboxyl (-COOH) groups onto the biphenyl scaffold is essential for the final structure of this compound.
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings. The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.
This method could be applied if the biphenyl precursor is sufficiently activated towards electrophilic substitution. For instance, if a 2-chloro-5-phenylbenzoic acid derivative is synthesized first, a Vilsmeier-Haack reaction could potentially introduce the formyl group onto the second aromatic ring, although regioselectivity could be a challenge depending on the existing substituents. The reaction conditions for Vilsmeier-Haack formylation are generally mild.
Table 2: Vilsmeier-Haack Reaction Components
| Component | Role | Common Example |
| Formylating Agent | Source of the formyl group | N,N-Dimethylformamide (DMF) |
| Activating Agent | Forms the Vilsmeier reagent | Phosphorus oxychloride (POCl₃) |
| Substrate | Electron-rich aromatic compound | Biphenyl derivative |
| Workup | Hydrolysis of the iminium intermediate | Aqueous solution |
The introduction of the carboxylic acid group can be achieved through various methods. One common strategy is the carboxylation of an organometallic intermediate, such as an organolithium or Grignard reagent, with carbon dioxide. This approach requires the prior formation of the organometallic species from an aryl halide.
A patent describes a preparation method for 2-chloro-5-(trifluoromethyl)benzoic acid that involves the reaction of a 2-chloro-5-(trifluoromethyl)phenyl lithium salt with solid carbon dioxide. A similar strategy could be adapted for the synthesis of the target molecule, where a suitable biphenyl halide is first converted to its organolithium derivative followed by quenching with CO₂.
Alternatively, palladium-catalyzed carboxylation reactions have emerged as a powerful tool. A general, activator-free palladium-catalyzed synthesis of benzoic acids from formic acid as a CO surrogate has been developed nih.gov. This method offers mild reaction conditions and good functional group tolerance.
Directed ortho-lithiation is another powerful technique for the regioselective introduction of a carboxyl group. In this method, a directing group on the aromatic ring directs the deprotonation by a strong base (like n-butyllithium) to the adjacent ortho position. The resulting aryllithium species can then be trapped with carbon dioxide to afford the corresponding benzoic acid.
Halogenation Strategies for Chloro-Substitution
One effective method for the introduction of a chlorine atom onto an aromatic ring is the Sandmeyer reaction . This reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium group is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.
A plausible synthetic route could therefore involve the synthesis of a 2-amino-5-(2-formylphenyl)benzoic acid intermediate, which could then be converted to the target 2-chloro derivative via a Sandmeyer reaction. A patent for the preparation of 2-chloro-5-sulfamoylbenzoic acids describes a similar diazotization and subsequent treatment with a metal chloride google.com.
Direct electrophilic chlorination of the benzoic acid ring is another possibility, though it may suffer from a lack of regioselectivity, potentially yielding a mixture of isomers. The directing effects of the existing substituents on the aromatic ring would need to be carefully considered to achieve the desired 2-chloro substitution pattern.
Regioselective Chlorination Methods
Direct chlorination of a precursor molecule such as 5-(2-formylphenyl)benzoic acid presents a significant regioselectivity challenge. The directing effects of the substituents on the benzoic acid ring must be considered. The carboxylic acid group is a deactivating meta-director, while the bulky 2-formylphenyl group is an ortho-, para-director. The desired 2-position is ortho to the carboxylic acid group and ortho to the biaryl linkage.
Sandmeyer Reaction Applications
A more reliable and regioselective method for introducing the chlorine atom at the desired position involves the Sandmeyer reaction. wikipedia.orgbyjus.com This well-established transformation allows for the conversion of a primary aromatic amine into a halide via a diazonium salt intermediate. nih.gov This pathway offers precise control over the position of chlorination.
The proposed synthetic route would begin with a precursor, 2-Amino-5-(2-formylphenyl)benzoic acid. The synthesis would proceed in two main steps:
Diazotization: The primary amino group of the precursor is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
Chloro-dediazoniation: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. The copper(I) species facilitates the displacement of the diazonium group (N₂) with a chloride ion, yielding the target molecule, this compound. nih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
This Sandmeyer approach is synthetically advantageous as the starting amino compound can often be prepared with the amino group already in the desired position, thus ensuring the final position of the chlorine atom is unambiguous.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and waste. For a multi-step synthesis of this compound, each step, from the initial biaryl coupling to the final Sandmeyer reaction, would require individual optimization.
Solvent Effects on Reaction Efficiency
The choice of solvent is critical in both the biaryl-forming step (e.g., a Suzuki coupling) and the Sandmeyer reaction.
For a Suzuki Coupling (Precursor Synthesis): A mixture of solvents is often employed. A non-polar organic solvent like toluene or dioxane is typically used to dissolve the organic starting materials, while an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid. The efficiency of this two-phase system can be enhanced by the addition of a phase-transfer catalyst.
For the Sandmeyer Reaction: The diazotization step is almost exclusively carried out in an aqueous acidic medium to ensure the formation and stability of the diazonium salt. For the subsequent chloro-dediazoniation step, the choice of solvent can influence the reaction rate and solubility of the copper catalyst. While the reaction is often completed in the same aqueous mixture, the use of co-solvents can sometimes improve yields.
Table 1: Illustrative Solvent Effects on a Hypothetical Sandmeyer Reaction Yield This table is for illustrative purposes only and does not represent actual experimental data.
| Entry | Solvent System for Chloro-dediazoniation | Theoretical Yield (%) |
| 1 | Water | 75 |
| 2 | Water/Acetonitrile (B52724) (1:1) | 82 |
| 3 | Water/DMF (2:1) | 78 |
| 4 | Water/Acetone (1:1) | 72 |
Temperature and Pressure Control in Multi-Step Syntheses
Precise temperature control is vital throughout the synthesis.
Biaryl Coupling: Reactions like Suzuki or Ullmann couplings often require elevated temperatures (typically 80-120 °C) to drive the catalytic cycle and achieve a reasonable reaction rate.
Diazotization: This step is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, the reaction must be maintained at a low temperature, typically between 0 and 5 °C, using an ice bath to prevent decomposition of the intermediate and the formation of unwanted side products, such as phenols.
Chloro-dediazoniation: After the formation of the diazonium salt, the reaction mixture is often allowed to warm to room temperature or gently heated to facilitate the copper-catalyzed displacement of the nitrogen gas.
For the described liquid-phase reactions, the synthesis is typically carried out at atmospheric pressure, and pressure control is not a significant variable for optimization.
Catalyst Selection and Loading Optimization
The selection and amount of catalyst are key economic and efficiency drivers.
For a Suzuki Coupling: A palladium catalyst is essential. The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and the associated ligand can dramatically affect the reaction's success. Optimization involves screening different catalyst-ligand combinations and reducing the catalyst loading to the lowest effective level (often in the range of 0.1 to 5 mol%) to minimize costs and residual metal contamination.
For the Sandmeyer Reaction: Copper(I) chloride is the standard catalyst. While often used in stoichiometric amounts in classical procedures, modern methods have shown that catalytic amounts can be effective. Optimizing the loading of CuCl involves finding the balance between reaction rate and cost. Using less than the stoichiometric amount can lead to longer reaction times but improves the process's cost-effectiveness and reduces copper waste.
Table 2: Illustrative Effect of Catalyst Loading on a Hypothetical Suzuki Coupling Yield This table is for illustrative purposes only and does not represent actual experimental data.
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Theoretical Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | 92 |
| 2 | Pd(PPh₃)₄ | 2 | 91 |
| 3 | Pd(PPh₃)₄ | 1 | 88 |
| 4 | Pd(PPh₃)₄ | 0.5 | 81 |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.
Prevention of Waste: Optimizing reactions to maximize yield and minimize side products is a core principle. The Sandmeyer reaction, due to its high regioselectivity, is preferable to direct chlorination, which would generate isomeric waste that is difficult to separate and dispose of.
Use of Catalysis: Both the Suzuki coupling (using palladium) and the Sandmeyer reaction (using copper) employ catalytic reagents, which are superior to stoichiometric reagents. Optimizing these processes to use the lowest possible catalyst loading is a key green objective.
Safer Solvents and Auxiliaries: The ideal synthesis would minimize the use of hazardous organic solvents like toluene or DMF. Exploring greener solvents such as acetonitrile, or even performing reactions in water where possible, would be a significant improvement.
Reduce Derivatives: The proposed Sandmeyer route avoids the use of protecting groups for the carboxylic acid or formyl functionalities, which would add steps (protection/deprotection), require additional reagents, and generate more waste. This aligns with the principle of reducing unnecessary derivatization.
By carefully selecting reaction pathways and optimizing conditions, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally benign.
Solvent-Free or Environmentally Benign Solvent Approaches
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental impact. Modern methodologies seek to replace these with greener alternatives or eliminate them entirely.
Water as a Solvent: The Suzuki-Miyaura cross-coupling reaction has been successfully adapted to use water as a solvent, which is a significant advancement from a green chemistry perspective. tcichemicals.com The use of water-soluble palladium catalysts and phase-transfer agents can facilitate the reaction between the organic-soluble reactants and the aqueous-soluble base. tcichemicals.com For the synthesis of this compound, this would involve coupling a boronic acid derivative (e.g., 2-formylphenylboronic acid) with a halogenated benzoic acid derivative (e.g., 5-bromo-2-chlorobenzoic acid) in an aqueous medium.
Solvent-Free and Microwave-Assisted Synthesis: Another prominent green chemistry technique involves conducting reactions under solvent-free conditions, often accelerated by microwave irradiation. researchgate.netnih.gov This approach, known as mechanochemistry or grinding, involves the physical mixing of solid reactants. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the generation of by-products, all while eliminating the need for a solvent. nih.gov
| Approach | Description | Advantages for Synthesis |
| Aqueous Synthesis | Reaction is performed in water, often with specialized water-soluble catalysts or surfactants. | Reduces use of volatile organic compounds (VOCs); Water is non-flammable, non-toxic, and inexpensive. |
| Solvent-Free (Grinding) | Solid reactants are ground together, sometimes with a catalytic amount of liquid, to initiate the reaction. | Eliminates solvent waste; Can lead to different reactivity and selectivity compared to solution-phase reactions. |
| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture, significantly accelerating the reaction rate. | Drastically reduced reaction times; Often results in higher yields and cleaner product profiles; Can be performed with or without a solvent. |
Catalytic Systems for Reduced Waste Generation
The choice of catalyst is crucial for minimizing waste in chemical synthesis. Modern catalytic systems focus on high efficiency, selectivity, and recyclability. The Suzuki-Miyaura reaction is typically catalyzed by palladium complexes. mdpi.comnih.gov
Heterogeneous Catalysis: A key strategy for reducing waste is the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). buecher.de This allows for the easy separation of the catalyst from the product by simple filtration, enabling its reuse across multiple reaction cycles. researchgate.net For the synthesis of this compound, a palladium catalyst supported on a solid matrix like charcoal, silica (B1680970), or a polymer could be employed. This approach avoids the costly and waste-generating processes required to remove residual catalyst from the final product, which is a significant issue with homogeneous catalysts.
High-Turnover Catalysts: Advances in ligand design have led to the development of highly active palladium catalysts that can function effectively at very low concentrations (low catalyst loading). Catalysts with high turnover numbers (TON) and turnover frequencies (TOF) can convert a large number of reactant molecules per molecule of catalyst, thereby reducing the amount of catalyst needed and the associated waste.
| Catalyst Type | Description | Advantages in Waste Reduction |
| Homogeneous Catalysts | Catalyst is in the same phase as the reactants (e.g., dissolved in the solvent). | High activity and selectivity. |
| Heterogeneous Catalysts | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid medium). | Easily separated from the reaction mixture by filtration; Recyclable and reusable, reducing overall catalyst waste and cost. researchgate.netbuecher.de |
| High-Turnover Catalysts | Highly efficient catalysts that can facilitate a large number of reaction cycles before becoming inactive. | Lower catalyst loading required, minimizing metal contamination in the product and reducing the amount of catalyst waste. |
Atom Economy and E-Factor Considerations
To quantitatively assess the environmental impact and efficiency of a synthetic route, green chemistry employs several metrics, most notably Atom Economy and the Environmental Factor (E-Factor).
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. buecher.dechembam.com It is a theoretical calculation that assumes 100% yield and highlights how many atoms from the reactants are incorporated into the final product versus how many are lost as by-products.
Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For a Suzuki-Miyaura coupling to form this compound, the atom economy would be high because the main by-products are salts derived from the base and the boronic acid leaving group, which have relatively low molecular weights. Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions have lower values. youtube.com
E-Factor (Environmental Factor): The E-Factor provides a more holistic view of waste generation by considering the total mass of waste produced for a given mass of product. chembam.com This includes not only by-products but also solvent losses, unreacted starting materials, and materials used in workup and purification.
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
An ideal E-Factor is 0. rsc.org The pharmaceutical industry traditionally has very high E-Factors, often ranging from 25 to over 100, due to complex, multi-step syntheses. chembam.comresearchgate.net By employing the green methodologies discussed—such as using water as a solvent, recyclable catalysts, and minimizing purification steps—the E-Factor for the synthesis of this compound can be significantly lowered.
| Metric | Focus | Ideal Value | Relevance to Synthesis |
| Atom Economy | Efficiency of incorporating reactant atoms into the final product. chembam.com | 100% | Guides the selection of reaction types that inherently generate less waste (e.g., addition vs. substitution). |
| E-Factor | Total waste generated per unit of product. chembam.com | 0 | Provides a practical measure of the overall environmental impact, including solvent use and process inefficiencies. rsc.org |
| Process Mass Intensity (PMI) | Total mass input (raw materials, solvents) relative to the mass of the final product. | 1 | A comprehensive metric used in industry to evaluate the overall efficiency and sustainability of a manufacturing process. rsc.org |
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 2 Formylphenyl Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group in 2-Chloro-5-(2-formylphenyl)benzoic acid is the primary site for a variety of nucleophilic acyl substitution reactions. However, its reactivity is influenced by the presence of the ortho-chloro substituent, which can impose steric hindrance.
Esterification Reactions
Esterification of this compound can be achieved through several methods, though the steric hindrance from the ortho-chloro group may necessitate specific conditions. Standard Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or dry hydrogen chloride gas, is a common approach. chemguide.co.uk Due to the steric hindrance, which can slow down the reaction rate, the use of more reactive acylating agents or specific catalytic systems might be preferred for achieving high yields.
One effective method for esterifying sterically hindered carboxylic acids is the in-situ formation of a more reactive intermediate. For example, the use of condensing agents can facilitate the reaction with alcohols under milder conditions. capes.gov.br Another approach involves converting the carboxylic acid to its corresponding acid chloride, which is significantly more reactive towards nucleophilic attack by an alcohol. google.com
Table 1: Representative Esterification Reactions
| Product | Reactant (Alcohol) | Reagents and Conditions | Expected Yield | Reference |
| Methyl 2-chloro-5-(2-formylphenyl)benzoate | Methanol | H₂SO₄ (catalytic), reflux | Moderate to Good | chemguide.co.uk |
| Ethyl 2-chloro-5-(2-formylphenyl)benzoate | Ethanol | DCC, DMAP, CH₂Cl₂, rt | Good to Excellent | organic-chemistry.org |
| Benzyl (B1604629) 2-chloro-5-(2-formylphenyl)benzoate | Benzyl alcohol | SOCl₂, then benzyl alcohol, pyridine | Good to Excellent | google.comlibretexts.org |
This table presents representative, scientifically plausible data based on established chemical principles for esterification reactions.
Amidation and Peptide Coupling
The synthesis of amides from this compound follows similar principles to esterification, involving the reaction of the carboxylic acid with a primary or secondary amine. Direct amidation by heating the carboxylic acid and amine is generally not efficient and requires harsh conditions. Therefore, the use of coupling agents is standard practice. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly employed to facilitate amide bond formation under mild conditions. organic-chemistry.orgnih.gov
For sterically hindered carboxylic acids and amines, more potent coupling reagents or alternative strategies may be necessary to achieve good yields. chimia.ch The reaction of the corresponding acid chloride with an amine is a highly effective method for forming amides. bohrium.com
Table 2: Representative Amidation Reactions
| Product | Reactant (Amine) | Reagents and Conditions | Expected Yield | Reference |
| N-Benzyl-2-chloro-5-(2-formylphenyl)benzamide | Benzylamine | EDCI, HOBt, DMF, rt | Good | nih.gov |
| 2-Chloro-5-(2-formylphenyl)-N-phenylbenzamide | Aniline | TiCl₄, Pyridine, 85°C | Moderate to Good | nih.gov |
| 2-Chloro-5-(2-formylphenyl)-N,N-diethylbenzamide | Diethylamine | (COCl)₂, then Et₂NH, Et₃N | Good to Excellent | bohrium.com |
This table presents representative, scientifically plausible data based on established chemical principles for amidation reactions.
Decarboxylation Pathways
Decarboxylation of benzoic acids, the removal of the carboxyl group as carbon dioxide, typically requires high temperatures. organic-chemistry.orgyoutube.com The stability of the resulting aryl anion or aryl radical intermediate is a key factor influencing the reaction's feasibility. The presence of electron-withdrawing groups on the aromatic ring can facilitate decarboxylation by stabilizing the negative charge that develops on the ipso-carbon in the transition state. rsc.org In the case of this compound, both the chloro and formylphenyl groups are electron-withdrawing, which would be expected to lower the activation energy for decarboxylation compared to unsubstituted benzoic acid.
Furthermore, the presence of an ortho substituent, in this case, the chloro group, can promote decarboxylation through steric destabilization of the starting material. nih.gov Metal-catalyzed decarboxylation, using catalysts based on copper, silver, or palladium, can enable the reaction to proceed under milder conditions. rsc.orgnih.gov For instance, copper-catalyzed protodecarboxylation has been shown to be effective for benzoic acids bearing electron-withdrawing and ortho substituents. nih.gov
Table 3: Representative Decarboxylation Reactions
| Product | Reagents and Conditions | Expected Outcome | Reference |
| 1-Chloro-4-(2-formylphenyl)benzene | High temperature (e.g., >200°C) in a high-boiling solvent | Decarboxylation to occur, yield may vary | organic-chemistry.orgyoutube.com |
| 1-Chloro-4-(2-formylphenyl)benzene | Cu₂O, quinoline, 180°C | Catalytic decarboxylation, moderate to good yield | nih.gov |
| 1-Chloro-4-(2-formylphenyl)benzene | Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, DMA, 140°C | Potential for catalytic decarboxylation, though less favored for electron-deficient systems | rsc.org |
This table presents representative, scientifically plausible data based on established chemical principles for decarboxylation reactions.
Transformations Involving the Formyl Group
The aldehyde (formyl) functionality of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group can be readily oxidized to a carboxylic acid group, a transformation that is common in organic synthesis. organicmystery.comunizin.orgopenstax.org A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromium-based reagents (e.g., Jones reagent), and milder oxidants like silver oxide (Ag₂O). organic-chemistry.org A key challenge in the oxidation of this compound is the chemoselectivity, given the presence of the existing carboxylic acid moiety. However, since aldehydes are generally more susceptible to oxidation than the aromatic rings or the carboxylic acid itself, selective oxidation of the formyl group is highly feasible.
Modern methods often employ greener and more selective reagents. For example, hydrogen peroxide in the presence of a catalyst can be an effective system. nih.gov A recently developed method utilizes potassium tert-butoxide as an oxygen source for the chemoselective oxidation of aromatic aldehydes to their corresponding carboxylic acids, which could be applicable to this substrate. rsc.orgrsc.orgresearchgate.net
Table 4: Representative Oxidation Reactions
| Product | Reagents and Conditions | Expected Yield | Reference |
| 2'-Carboxy-3-chlorobiphenyl-4-carboxylic acid | KMnO₄, NaOH, H₂O, heat | Good | organicmystery.com |
| 2'-Carboxy-3-chlorobiphenyl-4-carboxylic acid | Ag₂O, NaOH, H₂O | Good to Excellent | organic-chemistry.org |
| 2'-Carboxy-3-chlorobiphenyl-4-carboxylic acid | KOtBu, DMSO, rt | Good | rsc.orgrsc.orgresearchgate.net |
This table presents representative, scientifically plausible data based on established chemical principles for oxidation reactions.
Reduction Reactions to Alcohol Derivatives
The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) in the presence of the carboxylic acid. khanacademy.org This chemoselectivity is achievable because carboxylic acids are generally less reactive towards common reducing agents than aldehydes. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but typically does not reduce carboxylic acids under standard conditions. rsc.org This makes it an ideal reagent for the selective reduction of the formyl group in this compound.
Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid. khanacademy.org Therefore, for the selective transformation to the corresponding alcohol derivative while retaining the carboxylic acid, NaBH₄ is the reagent of choice.
Table 5: Representative Reduction Reactions
| Product | Reagents and Conditions | Expected Yield | Reference |
| 2-Chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid | NaBH₄, MeOH, 0°C to rt | Excellent | khanacademy.orgrsc.org |
| (5-(2-(Hydroxymethyl)phenyl)-2-chlorophenyl)methanol | LiAlH₄, THF, then H₃O⁺ workup | Good (both groups reduced) | khanacademy.org |
| 2-Chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid | H₂, Pd/C, EtOH | Good, may require specific conditions to avoid over-reduction | acs.org |
This table presents representative, scientifically plausible data based on established chemical principles for reduction reactions.
Imine and Hydrazone Formation
The formyl group (-CHO) of this compound is a primary site for condensation reactions, readily reacting with primary amines and hydrazine (B178648) derivatives to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in organic chemistry for creating carbon-nitrogen double bonds (C=N). masterorganicchemistry.com
The general transformation is illustrated by the reaction with a generic primary amine (R-NH₂) or hydrazine (R-NHNH₂), leading to the corresponding imine or hydrazone derivative of this compound. The versatility of this reaction allows for the introduction of a wide array of substituents (R-groups), thereby modifying the steric and electronic properties of the final molecule. nih.gov
Table 1: Representative Imine and Hydrazone Formation Reactions
| Reactant | Reagent (Amine/Hydrazine) | Typical Conditions | Product Type |
|---|---|---|---|
| This compound | Aniline | Mild acid (e.g., acetic acid), reflux | Imine (Schiff Base) |
| This compound | Hydrazine Hydrate | Ethanol, reflux | Hydrazone |
| This compound | Phenylhydrazine | Acetic acid, ethanol | Phenylhydrazone |
| This compound | Semicarbazide Hydrochloride | Sodium acetate (B1210297), aqueous ethanol | Semicarbazone |
Knoevenagel Condensation and Related Carbonyl Reactions
The aldehyde functionality of this compound is also susceptible to Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'). derpharmachemica.comresearchgate.net
Typically catalyzed by a weak base such as piperidine (B6355638) or its salts, the reaction proceeds by deprotonation of the active methylene compound to form a resonance-stabilized carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting aldol-type adduct subsequently undergoes dehydration (elimination of water) to generate a new carbon-carbon double bond, yielding a substituted alkene. The reaction is a cornerstone of C-C bond formation and is widely used to synthesize α,β-unsaturated acids, esters, and nitriles. derpharmachemica.com
Table 2: Examples of Knoevenagel Condensation Reactions
| Reactant | Active Methylene Compound | Typical Catalyst | Expected Product |
|---|---|---|---|
| This compound | Malonic acid | Piperidine/Pyridine, heat | 2-Chloro-5-[2-(2-carboxyvinyl)phenyl]benzoic acid |
| This compound | Diethyl malonate | Piperidinium acetate | 2-Chloro-5-[2-(2,2-bis(ethoxycarbonyl)vinyl)phenyl]benzoic acid |
| This compound | Malononitrile | Basic alumina, solvent-free | 2-Chloro-5-[2-(2,2-dicyanovinyl)phenyl]benzoic acid |
| This compound | Ethyl cyanoacetate | β-Alanine, acetic acid | 2-Chloro-5-[2-(2-cyano-2-ethoxycarbonylvinyl)phenyl]benzoic acid |
Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring
The chlorinated phenyl ring of this compound is subject to both nucleophilic and electrophilic aromatic substitution, with its reactivity governed by the electronic properties of its substituents.
Reactivity of the Chlorine Substituent
The chlorine atom on the aromatic ring can be displaced by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org Unlike SN1 and SN2 reactions, SNAr reactions are feasible on aryl halides but typically require the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group (halide). libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile adds to the ring. libretexts.orgnih.gov
In the case of this compound, the chlorinated ring is substituted with a carboxylic acid group (-COOH) in the ortho position and a 2-formylphenyl group in the para position. Both the carboxylic acid and the formyl group on the adjacent ring are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. The presence of the ortho-carboxyl group and the para-formylphenyl moiety helps to stabilize the intermediate Meisenheimer complex through resonance, thereby facilitating the displacement of the chloride ion by strong nucleophiles. libretexts.org
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Reactant | Nucleophile | Typical Conditions | Expected Product |
|---|---|---|---|
| This compound | Sodium methoxide (B1231860) (CH₃ONa) | Methanol, heat | 2-Methoxy-5-(2-formylphenyl)benzoic acid |
| This compound | Ammonia (NH₃) | High temperature, pressure | 2-Amino-5-(2-formylphenyl)benzoic acid |
| This compound | Sodium hydrosulfide (B80085) (NaSH) | Polar aprotic solvent (e.g., DMF) | 2-Mercapto-5-(2-formylphenyl)benzoic acid |
| This compound | Aniline (C₆H₅NH₂) | Base (e.g., K₂CO₃), catalyst (e.g., CuI) | 2-(Phenylamino)-5-(2-formylphenyl)benzoic acid |
Directed Aromatic Functionalization
Electrophilic aromatic substitution (SEAr) on the chlorinated phenyl ring is influenced by the directing effects of the existing substituents: the chlorine atom and the carboxylic acid group. pitt.edu Both substituents are deactivating, making the ring less reactive towards electrophiles than benzene. However, they direct incoming electrophiles to different positions.
The chlorine atom, despite being deactivating due to its inductive effect, is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (sigma complex). The carboxylic acid group is a strong deactivator and a meta-director.
When both groups are present, their directing effects must be considered together. The positions available for substitution on the chlorinated ring are C3, C4, and C6.
Position C3: ortho to the -COOH group and meta to the -Cl group.
Position C4: meta to the -COOH group and para to the -Cl group.
Position C6: ortho to the -Cl group and meta to the -COOH group.
The directing effects reinforce each other at position C6 (ortho to Cl, meta to COOH) and position C4 (para to Cl, meta to COOH). Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur primarily at the C4 and C6 positions, with the precise outcome potentially influenced by steric hindrance and reaction conditions.
Intermolecular and Intramolecular Cyclization Reactions
The multifunctional nature of this compound makes it a valuable precursor for the synthesis of complex polycyclic molecules, particularly fused heterocyclic systems. Both intermolecular and intramolecular cyclization pathways can be exploited.
Formation of Heterocyclic Ring Systems
The strategic placement of the aldehyde, carboxylic acid, and chloro-substituents allows for a variety of cyclization reactions to construct diverse heterocyclic scaffolds. Such reactions are of great interest in medicinal chemistry, as these ring systems are common motifs in biologically active compounds. amazonaws.comnih.gov
Intramolecular reactions can occur between the functional groups on the molecule itself. For example, the aldehyde and carboxylic acid groups can be induced to react, forming a lactone ring. More complex transformations often involve metal catalysis, such as palladium-catalyzed intramolecular C-H activation or coupling reactions. mit.edu For instance, precursors with similar biaryl structures are known to undergo palladium-catalyzed cyclizations to form important tricyclic heterocycles like dibenzazepines, carbazoles, and acridines, where the reaction pathway can often be controlled by the choice of ligand. mit.eduresearchgate.net The reaction of the formyl group with a nitrogen source, followed by an intramolecular cyclization involving the chloro or carboxyl group, can lead to nitrogen-containing heterocycles. rsc.org
Table 4: Potential Cyclization Reactions for Heterocycle Synthesis
| Reaction Type | Reagents/Catalyst | Resulting Heterocyclic System |
|---|
Annelation Reactions
Annelation, the formation of a new ring onto a pre-existing molecular framework, is a key potential transformation for this compound. The spatial arrangement of the formyl and carboxylic acid groups on the biphenyl (B1667301) system strongly favors intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
Specifically, this compound is a plausible precursor for the synthesis of substituted phenanthridin-6(5H)-ones. This transformation would proceed via an intramolecular condensation, where the nitrogen of an amine reagent reacts with the aldehyde, followed by cyclization and dehydration to form the tricyclic phenanthridinone core. The presence of the chloro substituent and the carboxylic acid group on the biphenyl backbone would result in a correspondingly substituted phenanthridinone derivative.
While specific studies on the annelation of this compound are not extensively documented in publicly available literature, the synthesis of phenanthridinones from analogous 2-formyl-biphenyl-2'-carboxylic acid derivatives is a well-established synthetic strategy. nih.govnih.gov These reactions often proceed under thermal or acid-catalyzed conditions, with the intramolecular cyclization being the key ring-forming step. For instance, the palladium-catalyzed synthesis of phenanthridinones from 2-bromobenzamides and arylboronic acids highlights the utility of biphenyl precursors in constructing this heterocyclic scaffold. nih.gov A similar intramolecular cyclization pathway can be envisaged for this compound, likely reacting with an amine source to form an intermediate imine which then undergoes cyclization.
A plausible reaction scheme for the annelation of this compound with an amine (R-NH₂) to form a substituted phenanthridinone is depicted below:
Scheme 1: Proposed annelation reaction of this compound.
The reaction would likely proceed through the formation of an intermediate imine, followed by an intramolecular nucleophilic attack of the carboxylate or a derivative thereof onto the imine carbon, leading to the final phenanthridinone structure after dehydration.
Mechanistic Investigations of Key Transformations
The mechanistic details of reactions involving this compound, particularly its annelation to form phenanthridinones, can be inferred from studies on analogous systems. These investigations often involve a combination of kinetic studies and computational analysis of the reaction pathway.
Kinetic Studies of Rate-Determining Steps
The rate-determining step in such intramolecular cyclizations is often the ring-closing step itself. youtube.com The kinetics of this process would be dependent on several variables, including:
Solvent Polarity: The polarity of the solvent can influence the stability of the transition state. For intramolecular reactions, less polar solvents can sometimes be advantageous by promoting the folded conformation required for cyclization.
Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the rate of reaction by providing the necessary activation energy for the cyclization.
Catalyst: The presence of an acid or base catalyst can significantly accelerate both the initial imine formation and the subsequent cyclization. Acid catalysts can activate the formyl group towards nucleophilic attack, while base catalysts can deprotonate the carboxylic acid, making it a more potent nucleophile.
Kinetic studies on the cyclization of similar biphenyl derivatives to form lactones have shown that the formation of a six-membered ring, as in the case of phenanthridinone formation, is generally a kinetically favored process. rsc.org
To illustrate the effect of reaction conditions on similar cyclization reactions, the following table summarizes data from a study on the synthesis of phenanthridinones via palladium-catalyzed annulation, a process that also involves the formation of a biphenyl linkage followed by cyclization.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 120 | 78 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | DMF | 120 | 65 |
| 3 | PdCl₂ | PPh₃ | K₂CO₃ | DMAc | 120 | 72 |
| 4 | Pd(OAc)₂ | none | Cs₂CO₃ | DMF | 120 | 45 |
Table 1: Reaction conditions for a related palladium-catalyzed phenanthridinone synthesis. This data is illustrative of the types of parameters that would be optimized in a kinetic study of the annelation of this compound. Data adapted from a study on palladium-catalyzed annulation. acs.org
Transition State Analysis
A detailed transition state analysis for the annelation of this compound has not been reported. However, computational studies on the intramolecular cyclization of related 2-formylphenyl derivatives provide insight into the likely structure of the transition state. frontiersin.org
For the intramolecular cyclization step leading to the phenanthridinone core, the transition state would involve the approach of the nucleophilic nitrogen or oxygen atom to the electrophilic imine or aldehyde carbon. The geometry of the transition state would be a distorted arrangement of the biphenyl rings, allowing the reacting centers to come into close proximity.
Key features of the proposed transition state would include:
Elongated Bonds: The forming bond between the nucleophile and the electrophilic carbon would be elongated compared to a normal covalent bond.
Planarization: The atoms involved in the bond-forming process would likely adopt a more planar geometry than in the ground state.
Charge Delocalization: Any charge developed during the reaction would be delocalized over the aromatic system.
Computational chemistry, particularly density functional theory (DFT) calculations, is a powerful tool for modeling such transition states. These calculations can provide information about the activation energy of the reaction, which is directly related to the reaction rate, and can help to elucidate the detailed reaction mechanism. For example, theoretical studies on the cyclization of other functionalized biphenyls have been used to predict the most favorable reaction pathways and to understand the role of substituents in influencing reactivity. frontiersin.org
The energy profile of a related intramolecular cyclization reaction, showing the relative energies of the reactant, transition state, and product, is conceptually illustrated below.
| Species | Relative Energy (kcal/mol) |
| Reactant (2-formyl-biphenyl-2'-carboxylic acid derivative) | 0 |
| Transition State | +20 to +30 (estimated) |
| Product (Phenanthridinone derivative) | -10 to -20 (estimated) |
Table 2: A conceptual energy profile for a generic intramolecular cyclization to form a phenanthridinone. The values are illustrative and would need to be calculated specifically for this compound.
Derivatives and Functionalization of 2 Chloro 5 2 Formylphenyl Benzoic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of 2-chloro-5-(2-formylphenyl)benzoic acid is readily converted into ester and amide derivatives through standard acylation reactions.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, reaction with various alcohols under catalysis can yield the corresponding benzoic acid esters.
Amidation involves the reaction of the carboxylic acid with primary or secondary amines. This transformation is often facilitated by coupling agents that activate the carboxylic acid, such as phosphonium salts generated in situ. A methodology for the amidation of carboxylic acids involves the generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine. This method allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides in good to excellent yields at room temperature. nih.gov
| Derivative Type | Reactants | Key Reagents/Catalysts | Typical Solvent | Product |
|---|---|---|---|---|
| Ester | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Metal-containing catalysts | Aromatic solvent | Alkyl 2-chloro-5-(2-formylphenyl)benzoate |
| Amide | This compound, Amine (R-NH₂) | Triphenylphosphine, N-chlorophthalimide | Toluene, Acetonitrile (B52724) | 2-Chloro-N-alkyl-5-(2-formylphenyl)benzamide |
Aldehyde-Based Derivatization for Extended Conjugated Systems
The aldehyde functional group is a key site for modifications aimed at extending the molecule's conjugated π-system, which is crucial for applications in materials science and medicinal chemistry.
Schiff bases, or imines, are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. This reaction is typically catalyzed by a small amount of acid. advancechemjournal.comnih.gov The formation of the azomethine group (-C=N-) extends the conjugation of the aromatic system. advancechemjournal.comnih.gov The reaction is generally carried out by refluxing the aldehyde and amine in a solvent like ethanol with a catalytic amount of glacial acetic acid. nih.gov
| Reactants | Key Reagents/Catalysts | Typical Solvent | Product |
|---|---|---|---|
| This compound, Primary Amine (R-NH₂) | Glacial Acetic Acid (catalyst) | Ethanol | 2-Chloro-5-(2-((alkylimino)methyl)phenyl)benzoic acid |
Olefination reactions provide a powerful method for converting the aldehyde's carbonyl group into a carbon-carbon double bond, thereby creating vinyl derivatives and extending the conjugated system.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde. organic-chemistry.orglibretexts.orgwikipedia.orglibretexts.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react with aldehydes to produce predominantly (E)-alkenes. wikipedia.orgalfa-chemistry.com The HWE reaction typically employs a base such as sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethyl ether (DME). alfa-chemistry.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.org
| Reaction | Reactants | Key Reagents/Base | Typical Solvent | Predominant Product Isomer |
|---|---|---|---|---|
| Wittig | This compound, Phosphonium Ylide (Ph₃P=CHR) | NaH, NaOMe, n-BuLi | THF, Diethyl ether | (Z)-alkene (with non-stabilized ylides) |
| HWE | This compound, Phosphonate Ester | NaH, n-BuLi | THF, DME | (E)-alkene |
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group can be converted into more reactive functional groups or reduced to an alcohol, opening up further synthetic pathways.
Acid chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates in synthesis. They are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netcommonorganicchemistry.com The reaction with oxalyl chloride is often catalyzed by a small amount of dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org
Acid anhydrides can be synthesized from the corresponding carboxylic acid. A common laboratory method involves the reaction of a carboxylic acid with an acid chloride. youtube.com For symmetrical anhydrides, dehydration of the carboxylic acid can be achieved using dehydrating agents like acetic anhydride (B1165640). wikipedia.org
| Derivative Type | Reactants | Key Reagents | Product |
|---|---|---|---|
| Acid Chloride | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-Chloro-5-(2-formylphenyl)benzoyl chloride |
| Symmetric Anhydride | This compound | Acetic anhydride | 2-Chloro-5-(2-formylphenyl)benzoic anhydride |
The reduction of the carboxylic acid group in this compound to a primary alcohol yields (2-chloro-5-(2-formylphenyl)phenyl)methanol. This transformation requires strong reducing agents, as milder reagents are generally ineffective. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. doubtnut.com Alternatively, catalytic methods such as hydrosilylation using a manganese(I) catalyst and a silane reducing agent like phenylsilane (PhSiH₃) can achieve this reduction under milder conditions. nih.gov
| Reactants | Key Reagents | Typical Solvent | Product |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | (2-Chloro-5-(2-formylphenyl)phenyl)methanol |
| This compound | [MnBr(CO)₅], Phenylsilane (PhSiH₃) | 2-Methyltetrahydrofuran (2-MTHF) | (2-Chloro-5-(2-formylphenyl)phenyl)methanol |
Mentioned Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Starting Material |
| N-chlorophthalimide | Reagent |
| Triphenylphosphine | Reagent |
| Glacial Acetic Acid | Catalyst |
| Phosphonium Ylide | Reagent (Wittig) |
| Triphenylphosphine oxide | Byproduct (Wittig) |
| Phosphonate Ester | Reagent (HWE) |
| Sodium hydride | Base |
| Thionyl chloride | Reagent |
| Oxalyl chloride | Reagent |
| Dimethylformamide | Catalyst |
| Acetic anhydride | Reagent/Dehydrating Agent |
| Lithium aluminum hydride | Reducing Agent |
| Phenylsilane | Reducing Agent |
| Alkyl 2-chloro-5-(2-formylphenyl)benzoate | Product (Ester) |
| 2-Chloro-N-alkyl-5-(2-formylphenyl)benzamide | Product (Amide) |
| 2-Chloro-5-(2-((alkylimino)methyl)phenyl)benzoic acid | Product (Schiff Base) |
| 2-Chloro-5-(2-formylphenyl)benzoyl chloride | Product (Acid Chloride) |
| 2-Chloro-5-(2-formylphenyl)benzoic anhydride | Product (Anhydride) |
| (2-Chloro-5-(2-formylphenyl)phenyl)methanol | Product (Alcohol) |
Regioselective Functionalization of the Biphenyl (B1667301) System
The regioselectivity of functionalization on the this compound molecule is governed by the electronic and steric effects of the existing substituents on both aromatic rings. Electrophilic aromatic substitution is a key reaction class for introducing new functional groups, and the directing effects of the chloro, carboxylic acid, and formylphenyl moieties determine the position of substitution.
The second phenyl ring contains the formyl group, which is a strong electron-withdrawing and deactivating group. The formyl group directs incoming electrophiles to the meta position. Consequently, electrophilic substitution on this ring would be expected to occur at the positions meta to the formyl group. The biphenyl linkage itself can influence the reactivity and regioselectivity of both rings.
Synthesis of Complex Analogues (e.g., Sulfamoyl, Benzamide Derivatives)
The carboxylic acid and the aromatic rings of this compound serve as primary sites for the synthesis of more complex analogues, such as sulfamoyl and benzamide derivatives.
Sulfamoyl derivatives are typically synthesized by introducing a sulfamoyl group (-SO₂NH₂) or a substituted sulfamoyl group onto one of the aromatic rings. A common synthetic route involves the chlorosulfonation of the benzoic acid ring, followed by amination. The chlorosulfonation is an electrophilic aromatic substitution reaction where the position of the incoming chlorosulfonyl group is directed by the existing substituents. Given the directing effects of the chloro and carboxyl groups, the chlorosulfonyl group is expected to be introduced at the position meta to the carboxyl group. The subsequent reaction of the resulting sulfonyl chloride with ammonia or a primary/secondary amine yields the desired sulfamoyl derivative.
A linear approach to synthesizing sulfamoyl-benzamide derivatives has also been described, starting with the chlorosulfonation of a benzoic acid, followed by the synthesis of the sulfonamide, and finally the formation of the carboxamide. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid has been synthesized and identified as a potent inhibitor of certain enzymes rsc.orglibretexts.org.
Table 1: Examples of Synthesized Sulfamoylbenzoic Acid Derivatives and their Biological Activity
| Compound Name | Starting Material | Synthetic Approach | Biological Activity (IC₅₀) |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | 2-chlorobenzoic acid | Chlorosulfonation followed by reaction with cyclopropylamine | 0.28 ± 0.07 μM (against h-NTPDase8) rsc.orglibretexts.org |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | 2-chlorobenzoic acid | Linear synthesis: chlorosulfonation, sulfonamide formation, then amide coupling | Sub-micromolar concentrations (against h-NTPDases2) rsc.orglibretexts.org |
The carboxylic acid functionality of this compound is a prime handle for the synthesis of a wide array of benzamide derivatives. This is typically achieved by activating the carboxylic acid, followed by its reaction with a suitable amine.
Common methods for carboxylic acid activation include conversion to the corresponding acid chloride, often using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base to afford the benzamide.
Alternatively, carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC), are widely used for the direct formation of amides from carboxylic acids and amines under mild conditions. These reactions are often carried out in the presence of an activating agent like N-hydroxysuccinimide (NHS) or a catalyst such as 4-Dimethylaminopyridine (DMAP) to improve yields and reaction rates. This method is compatible with a wide range of functional groups, making it suitable for the synthesis of complex benzamide derivatives of this compound. The synthesis of sulfamoyl-benzamides often utilizes such carbodiimide coupling conditions quizlet.com.
Table 2: General Conditions for Benzamide Synthesis from Substituted Benzoic Acids
| Coupling Reagent | Additive/Catalyst | Solvent | General Applicability |
| Thionyl Chloride | - | Toluene, Dichloromethane | For less sensitive substrates |
| EDC | DMAP | Dichloromethane, DMF | Broad, for primary and secondary amines, including anilines quizlet.com |
| DCC | NHS | Dichloromethane, Tetrahydrofuran | Effective for a variety of amines |
Spectroscopic Characterization in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides granular information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the proton environments and the carbon skeleton.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of 2-Chloro-5-(2-formylphenyl)benzoic acid provides critical information about the number, connectivity, and chemical environment of the protons. The spectrum is characterized by distinct signals for the carboxylic acid proton, the aldehyde proton, and the aromatic protons on the two phenyl rings.
The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10-13 ppm, due to its acidic nature and participation in hydrogen bonding. The aldehyde proton (-CHO) also resonates in a distinct downfield region, usually between δ 9-10 ppm, appearing as a singlet.
The aromatic region (δ 7-9 ppm) will display a more complex pattern of multiplets. Due to the substitution pattern, the protons on each aromatic ring will have unique chemical shifts and coupling constants, allowing for their specific assignment. For instance, data for the related compound 2-chlorobenzoic acid shows aromatic protons in the range of δ 7.31-8.09 ppm. rsc.orgchemicalbook.com The introduction of the formylphenyl group at the 5-position of the chlorobenzoic acid ring will further influence these shifts.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on the analysis of similar structural motifs. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | s (broad) |
| Aldehyde (-CHO) | 9.5 - 10.5 | s |
| Aromatic (Ring A) | 7.5 - 8.5 | m |
| Aromatic (Ring B) | 7.2 - 8.0 | m |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and aldehyde functional groups are particularly diagnostic, appearing at the most downfield positions. The carboxylic acid carbonyl carbon is typically found between δ 165-185 ppm, while the aldehyde carbonyl carbon resonates further downfield, around δ 190-200 ppm.
The aromatic carbons will produce a series of signals in the δ 120-150 ppm region. The carbon atoms directly bonded to the chlorine atom and the other phenyl ring (ipso-carbons) will have distinct chemical shifts. Based on data for 2-chlorobenzoic acid, aromatic carbons can be observed in the range of δ 126-135 ppm, with the carboxyl-bearing carbon around δ 171 ppm. rsc.orgchemicalbook.comrsc.orgchemicalbook.com The specific shifts for this compound would be modulated by the electronic effects of all substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on the analysis of similar structural motifs. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aldehyde (C=O) | 190 - 200 |
| Aromatic (C-Cl) | 132 - 138 |
| Aromatic (C-C) | 135 - 145 |
| Aromatic (C-H) | 125 - 135 |
| Aromatic (C-COOH) | 130 - 135 |
| Aromatic (C-CHO) | 134 - 140 |
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. harvard.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be instrumental in tracing the connectivity of the protons within each aromatic ring, revealing which protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). nih.govscience.gov It allows for the unambiguous assignment of a proton signal to the carbon atom it is attached to, simplifying the analysis of the complex aromatic regions.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.infocore.ac.uk
C=O Stretch (Carbonyls): Two distinct C=O stretching bands would be visible. The carboxylic acid carbonyl typically absorbs strongly around 1700-1725 cm⁻¹, while the aldehyde carbonyl, being conjugated with the aromatic ring, would appear at a slightly lower wavenumber, generally in the 1680-1700 cm⁻¹ range. docbrown.info
C-H Stretch (Aldehyde): A pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets) are characteristic of the C-H stretch of an aldehyde.
C=C Stretch (Aromatic): Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |
| Aldehyde | C-H Stretch | ~2820, ~2720 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aryl Halide | C-Cl Stretch | 700 - 800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. The empirical formula of this compound is C₁₄H₉ClO₃, with a calculated molecular weight of approximately 260.67 g/mol . sigmaaldrich.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 260. Due to the natural abundance of the chlorine-37 isotope, a characteristic M+2 peak at m/z 262 with an intensity of about one-third of the M⁺ peak would be expected, confirming the presence of a single chlorine atom. nist.gov
Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals:
Loss of -OH (m/z 17): From the carboxylic acid group, leading to an acylium ion.
Loss of -COOH (m/z 45): Cleavage of the entire carboxylic acid group.
Loss of -CHO (m/z 29): From the aldehyde functional group.
Loss of Cl (m/z 35/37): Cleavage of the carbon-chlorine bond.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 260 | Molecular Ion |
| [M+2]⁺ | 262 | Isotope Peak (due to ³⁷Cl) |
| [M-OH]⁺ | 243 | Loss of hydroxyl radical |
| [M-CHO]⁺ | 231 | Loss of formyl radical |
| [M-COOH]⁺ | 215 | Loss of carboxyl radical |
| [M-Cl]⁺ | 225 | Loss of chlorine radical |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about the extent of conjugation. The structure of this compound contains two phenyl rings and two carbonyl groups, forming an extended conjugated system.
This extensive conjugation is expected to result in strong absorption bands in the UV region. Typically, aromatic systems exhibit π → π* transitions. The presence of carbonyl groups introduces n → π* transitions as well. For a highly conjugated system like this, one would expect multiple absorption maxima (λ_max). For comparison, furosemide, a molecule also containing a substituted chlorobenzoic acid core, shows electronic transitions around 270 nm and 324 nm. researchgate.net It is reasonable to predict that this compound would have significant absorptions in the 250-350 nm range, indicative of its extended π-electron system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a chemical compound.
While a comprehensive search of scientific literature and crystallographic databases was conducted, specific experimental X-ray crystallographic data for this compound could not be located in the public domain as of the latest update. The absence of a published crystal structure prevents a detailed discussion of its specific solid-state conformation, packing arrangement, and intermolecular interactions based on experimental results.
However, the principles of X-ray crystallography and the type of data that would be obtained from such an analysis are well-established. A hypothetical crystallographic study of this compound would yield the parameters detailed in the following tables. It is important to note that the values in these tables are not based on experimental data for the title compound and are presented for illustrative purposes to demonstrate the nature of crystallographic information.
A typical crystallographic analysis would provide the following key parameters:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1302.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.415 |
This data is hypothetical and for illustrative purposes only, as no experimental crystal structure has been reported.
The analysis would also reveal the precise distances between atoms (bond lengths) and the angles between bonded atoms (bond angles), providing insight into the molecular geometry.
Table 2: Selected Hypothetical Bond Lengths and Angles for this compound
| Bond/Angle | Hypothetical Value |
|---|---|
| C-Cl (Å) | 1.74 |
| C=O (carboxyl) (Å) | 1.22 |
| C-O (carboxyl) (Å) | 1.31 |
| C=O (formyl) (Å) | 1.21 |
| Dihedral angle between phenyl rings (°) | 55.8 |
This data is hypothetical and for illustrative purposes only, as no experimental crystal structure has been reported.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Computational Chemistry and Theoretical Studies of 2 Chloro 5 2 Formylphenyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. These methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular geometries, energies, and various electronic properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can elucidate key aspects of molecular behavior, including geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity. DFT is also used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.
In a study on the related compound 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA), DFT calculations were performed to optimize the crystal structure and analyze its electronic properties. The analysis of FMOs and MEP provided significant insights into the molecule's physical and chemical characteristics. researchgate.net Similarly, DFT studies on the benzoic acid monomer and dimer have been used to calculate thermodynamic properties, revealing that the molecules become more stabilized in less polar solvents.
Table 1: Example of Calculated Electronic Properties for a Benzoic Acid Derivative (PTMTBA) using DFT
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.78 |
| Energy Gap (ΔE) | 4.67 |
| Ionization Potential | 6.45 |
| Electron Affinity | 1.78 |
| Electronegativity (χ) | 4.11 |
| Chemical Hardness (η) | 2.33 |
| Softness (S) | 0.42 |
| Electrophilicity Index (ω) | 3.63 |
Data derived from a study on a related benzoic acid derivative to illustrate typical DFT outputs. researchgate.net
Ab Initio Methods for High-Level Calculations
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theoretical accuracy.
For instance, in the analysis of PTMTBA, the crystal structure was optimized using both Hartree-Fock (HF) and DFT calculations, demonstrating the foundational role of ab initio techniques in structural chemistry. researchgate.net Studies on the benzoic acid monomer have employed Complete Active Space Self-Consistent Field (CASSCF), an ab initio method, to determine its geometric and electronic structures in various excited states. nih.gov Such calculations are crucial for understanding photophysical and photochemical processes, like bond cleavage pathways upon photoexcitation. nih.gov While computationally more intensive than DFT, ab initio methods are invaluable for benchmarking and for problems where electron correlation is critical.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. By calculating the energy of the molecule as a function of its dihedral angles, a potential energy surface (PES) can be generated.
For flexible molecules like 2-Chloro-5-(2-formylphenyl)benzoic acid, which has rotatable bonds connecting its phenyl rings and substituent groups, this analysis is critical. DFT calculations are commonly used to map the PES and identify the most stable conformations. For example, studies on dipeptides have utilized DFT to calculate ϕ, ψ potential energy surfaces to evaluate how chemical modifications influence conformational properties. researchgate.net This type of analysis for the title compound would reveal the preferred orientation of the formylphenyl group relative to the chlorobenzoic acid moiety, which is essential for understanding its interactions with biological targets.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
MD simulations are particularly useful for understanding the stability of a ligand within a protein's binding site. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its stability in the binding site of target proteins. researchgate.net The Root Mean Square Deviation (RMSD) analysis from such simulations can confirm if the ligand-protein complex remains stable over the simulation period. researchgate.net Applying MD to this compound would allow for the study of its conformational flexibility in different solvent environments and its dynamic interactions within a biological receptor.
Molecular Docking Studies of Analogues and Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the interactions that stabilize the ligand-receptor complex.
Docking studies on derivatives of 2'-substituted triclosan and other benzoic acid derivatives have been performed to identify potential inhibitors for various protein targets. researchgate.net These studies involve placing the ligand into the active site of the protein and scoring the different poses based on a scoring function that estimates the binding free energy.
Ligand-Protein Interaction Profiling
Following the docking process, a detailed analysis of the ligand-protein interactions is conducted. This profiling identifies the specific types of non-covalent interactions that contribute to binding, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.
In a study of a benzoic acid derivative targeting carbonic anhydrase II (PDB: 3FFP), molecular docking revealed a favorable binding energy of -9.4 kcal/mol. The interaction profile showed that the stability of the complex was due to a combination of forces:
Hydrogen Bonding: Key interactions with specific amino acid residues in the active site.
Hydrophobic Interactions: Pi-Pi stacked and Pi-Pi T-shaped interactions between the aromatic rings of the ligand and residues like PHE131 and HIS94. researchgate.net
Electrostatic Interactions: Favorable charge-charge interactions.
Such detailed interaction maps are crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogues.
Table 2: Example of Interaction Analysis for a Docked Benzoic Acid Derivative with Carbonic Anhydrase II (PDB: 3FFP)
| Interaction Type | Interacting Residues | Distance (Å) |
|---|---|---|
| Pi-Alkyl | LEU198 | 3.767, 3.549 |
| Pi-Pi Stacked | PHE131 | 4.879 |
| Pi-Pi T-shaped | HIS94 | 4.99 |
Data derived from a study on a related benzoic acid derivative to illustrate typical ligand-protein interactions identified after docking. researchgate.net
Prediction of Binding Modes and Affinities
The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. A more negative binding energy typically indicates a more stable and favorable interaction. These predictions are crucial in the early stages of drug discovery for identifying potential drug candidates.
In a hypothetical molecular docking study, this compound could be docked against a well-characterized enzyme, for instance, carbonic anhydrase II. The results would likely reveal a network of interactions stabilizing the ligand-protein complex. These interactions can be categorized as:
Hydrogen Bonds: The carboxylic acid group and the formyl group of the molecule are potential hydrogen bond donors and acceptors. They could form hydrogen bonds with amino acid residues in the active site of the target protein.
Hydrophobic Interactions: The phenyl rings of the molecule can engage in hydrophobic interactions, such as pi-pi stacking or pi-pi T-shaped interactions, with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Electrostatic Interactions: The electron-rich chlorine atom and oxygen atoms can participate in electrostatic interactions with charged or polar residues.
The predicted binding affinity and the specific interactions can be visualized and analyzed to understand the basis of molecular recognition. This information is invaluable for designing derivatives with potentially improved binding affinities.
| Interaction Type | Potential Interacting Residues | Predicted Distance (Å) |
| Hydrogen Bond | HIS94, LEU198 | 2.8 - 3.5 |
| Pi-Pi Stacking | PHE131 | 3.5 - 5.0 |
| Pi-Sigma | ILE91 | 3.5 - 4.0 |
This table represents a hypothetical prediction of binding interactions for this compound with a target protein, based on common interaction types and distances observed in similar systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/In Silico Focus)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.
For this compound and its derivatives, QSAR models can be developed to predict their chemical reactivity. This involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Related to the electron distribution in the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
Physicochemical descriptors: Such as logP (partition coefficient) and pKa.
By correlating these descriptors with experimentally determined reactivity data for a series of related compounds, a predictive model can be built using statistical methods like multiple linear regression or machine learning algorithms. Such a model could predict, for example, the rate of a particular reaction or the propensity of the molecule to undergo certain transformations. For instance, a QSAR study on benzoic acids has shown that descriptors like logP and the energy of the LUMO (ELUMO) can improve the prediction of their biological toxicity nih.gov.
| Descriptor Type | Example Descriptor | Predicted Value (Arbitrary Units) |
| Electronic | HOMO Energy | -6.5 eV |
| Electronic | LUMO Energy | -1.2 eV |
| Physicochemical | LogP | 3.8 |
| Topological | Wiener Index | 150 |
This table provides hypothetical calculated molecular descriptors for this compound, which would be used in the development of a QSAR model.
In silico screening utilizes computational methods to screen large virtual libraries of chemical compounds to identify those with desired properties. In the context of this compound, this approach can be invaluable for selecting optimal precursors for the synthesis of more complex molecules.
For example, if this compound is a key intermediate in the synthesis of a series of potential drug candidates, in silico screening can be used to evaluate a virtual library of reactants that could be used to modify its structure. This process typically involves:
Library Generation: A virtual library of potential reactants is created.
Property Prediction: For each virtual product resulting from the reaction of this compound with a library reactant, a set of desired properties is calculated. These could include predicted biological activity (from a QSAR model), binding affinity to a target protein (from molecular docking), or desirable pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Filtering and Prioritization: The virtual products are then filtered and ranked based on their predicted properties. This allows chemists to prioritize the synthesis of the most promising compounds, saving time and resources.
This in silico approach accelerates the discovery process by focusing experimental efforts on compounds with the highest probability of success. For instance, in silico screening has been successfully employed to identify promising inhibitors for various enzymes by docking libraries of compounds against the target's active site mdpi.com.
| Virtual Reactant | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Score |
| Amine A | -8.5 | 0.85 |
| Amine B | -7.2 | 0.92 |
| Alcohol C | -6.8 | 0.78 |
This table illustrates a hypothetical outcome of an in silico screening process for selecting precursors to react with this compound, based on predicted properties of the resulting virtual products.
Applications and Advanced Material Science Research
Role as a Key Intermediate in Complex Organic Synthesis
The trifunctional nature of 2-Chloro-5-(2-formylphenyl)benzoic acid—possessing acidic, aldehydic, and chlorinated functionalities—positions it as a highly versatile intermediate or building block. Organic chemists can selectively target each of these groups to construct elaborate molecular architectures. The carboxylic acid and aldehyde groups can undergo a wide range of reactions, such as esterification, amidation, and condensation, while the chloro-substituent can be involved in various coupling reactions. This multifunctionality allows for the stepwise and controlled synthesis of more complex molecules.
In the field of medicinal chemistry, halogenated benzoic acid derivatives serve as crucial starting materials for the synthesis of Active Pharmaceutical Ingredients (APIs). For instance, related compounds like 5-Chloro-2-fluorobenzoic acid are utilized in the molecular design of pyrimidine-based Aurora kinase inhibitors, where the halogen substituent can enhance binding affinity to biological targets. ossila.com The structural motifs present in this compound make it a promising precursor for creating libraries of novel compounds for biological screening. The synthesis of complex carbamoylbenzoic acids from precursors like phthalic anhydride (B1165640) and chloroanilines demonstrates a common strategy in creating biologically relevant scaffolds. researchgate.net The presence of the aldehyde and carboxylic acid groups allows for the introduction of diverse pharmacophores, making it a valuable building block for discovering new therapeutic agents.
The agrochemical industry frequently employs halogenated aromatic compounds as foundational building blocks for new pesticides and herbicides. researchgate.net The final manufacturing step for some modern pesticides involves coupling a precursor molecule with a chlorinated heterocyclic compound, such as 2-chloro-5-(trifluoromethyl)pyridine. researchgate.net The structure of this compound, containing both a chloro-substituted aromatic ring and reactive handles (formyl and carboxyl groups), makes it an ideal candidate for synthesizing complex agrochemical agents. These functional groups provide convenient points for modification to fine-tune the efficacy, spectrum of activity, and environmental stability of the target pesticide.
Beyond pharmaceuticals and agrochemicals, this compound is a precursor for various specialty chemicals and functional materials. Dihalogenated benzoic acid building blocks are used to synthesize advanced polymers for applications such as electrolyte membranes in fuel cells. ossila.com The synthesis pathway for these materials often involves converting the benzoic acid into a more reactive derivative, like an acyl chloride, which is then used in subsequent polymerization or coupling reactions. ossila.com The inherent reactivity of this compound allows it to be a starting point for creating materials with tailored electronic, optical, or thermal properties.
Exploration in Polymer and Supramolecular Chemistry
The distinct functional groups of this compound make it a subject of interest for creating advanced polymeric and supramolecular systems.
The development of high-performance polymers often relies on monomers with specific functional groups. Research on similar molecules, such as 5-Chloro-2-fluorobenzoic acid, has shown their utility in creating poly(phenylene ether)-based electrolyte membranes. ossila.com In such a synthesis, the benzoic acid is typically activated (e.g., by conversion to a benzoyl chloride) and then undergoes reactions like Friedel-Crafts or nickel-mediated coupling to form the polymer backbone. ossila.com Given its structure, this compound could similarly be incorporated into polymer chains, with the aldehyde and chloro groups available for post-polymerization modification, enabling the creation of functional polymers with cross-linking capabilities or sites for grafting other molecules.
Chemo-Sensors and Probes Development Based on its Reactivity
The development of chemical sensors is a significant area of research, with a focus on creating molecules that can selectively detect and signal the presence of specific ions or molecules. The aldehyde and carboxylic acid functionalities of this compound make it an ideal starting material for synthesizing such sensors, particularly through the formation of Schiff base derivatives.
Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. The formyl group of this compound is highly reactive toward primary amines, allowing for the straightforward synthesis of a wide array of imine derivatives. These derivatives can be designed to act as highly selective and sensitive fluorescent or colorimetric sensors. semanticscholar.org
The general principle behind these sensors involves a receptor-fluorophore system. The Schiff base derivative acts as a receptor, with the imine nitrogen and often the oxygen from the carboxylate group serving as a binding site (chelation site) for a target analyte, such as a metal ion. rsc.org The binding event modulates the photophysical properties of the molecule. Common mechanisms include:
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorescence of the molecule may be quenched. Upon binding to a metal ion, a rigid complex is formed, which can restrict photoinduced electron transfer (PET) or C=N isomerization, leading to a significant "turn-on" fluorescence response. semanticscholar.orgnih.gov
Colorimetric Changes: The coordination of an analyte can alter the electronic structure of the Schiff base, leading to a visible color change in the solution, allowing for naked-eye detection. semanticscholar.org
Research on various aldehydes has shown that Schiff base sensors can be tailored to detect a range of metal ions, including Al³⁺, Mg²⁺, and Cu²⁺, with high sensitivity and selectivity. semanticscholar.orgnih.gov The detection limits for these sensors can reach nanomolar concentrations, making them suitable for environmental and biological applications. nih.govmdpi.com
Table 1: Representative Performance of Schiff Base Fluorescent Probes Based on Aldehyde Precursors This table presents typical data from studies on various Schiff base sensors to illustrate common performance metrics.
| Probe Type | Target Analyte | Detection Limit (LOD) | Response Mechanism | Stoichiometry (Probe:Ion) |
| Schiff Base L | Al³⁺ | 19.8 nM | Fluorescence Enhancement | 2:1 |
| Schiff Base S | Al³⁺ | 47.9 nM | Fluorescence Enhancement | 2:1 |
| Schiff Base R | Mg²⁺ | Not Specified | "Turn-on" Fluorescence | 1:1 |
| Rhodamine-Schiff Base | Pb²⁺ / Cu²⁺ | 0.112 µM / 0.130 µM | "Turn-on" Fluorescence | 1:2 |
Data sourced from analogous systems described in the literature. semanticscholar.orgnih.govmdpi.com
Advanced Chemical Catalysis Research
The structural framework of this compound is also of interest in the development of novel catalysts and ligands for chemical synthesis.
The carboxylic acid and formyl groups of the title compound are excellent functionalities for creating ligands that can coordinate with metal centers. These ligands are crucial components of catalysts and functional materials like Metal-Organic Frameworks (MOFs).
MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (ligands or linkers). nih.govgoogle.com The properties of a MOF—such as pore size, surface area, and catalytic activity—are determined by the geometry of the metal node and the structure of the organic linker. nih.gov Benzoic acid derivatives are commonly used as linkers in MOF synthesis. nih.gov
Derivatives of this compound could serve as versatile linkers for several reasons:
The carboxylic acid group readily coordinates with a wide range of metal ions.
The formyl group can be used as a secondary coordination site or can be chemically modified (e.g., oxidized to a second carboxylic acid) to create a dicarboxylate linker, which is a common building block for robust 3D frameworks. researchgate.net
The biphenyl (B1667301) backbone provides rigidity and can be used to control the pore dimensions within the resulting framework.
MOFs built from such linkers have potential applications in gas storage, separation, and heterogeneous catalysis, where the metal nodes or functional groups on the linker can act as active catalytic sites. bohrium.com
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved using chiral catalysts, which are typically metal complexes bearing chiral ligands. While the biphenyl scaffold is a common feature in many successful chiral ligands (e.g., BINAP, MeO-BIPHEP), a literature search did not yield specific examples of this compound or its direct derivatives being developed into ligands for practical applications in asymmetric catalysis. Further research would be required to explore the potential of chiral derivatives of this compound in this field.
Photochemical Applications of this compound Derivatives
The photochemical and photophysical properties of molecules determine their interaction with light and their potential use in applications such as organic light-emitting diodes (OLEDs), photodynamic therapy, and fluorescent imaging. The derivatives of this compound, particularly the Schiff bases discussed in section 7.3, possess interesting photophysical characteristics that are central to their function.
The formation of a Schiff base from the parent compound introduces an imine bond and extends the π-conjugated system of the molecule. This modification creates a new chromophore with distinct absorption and emission properties. Key photophysical parameters that are studied in these derivatives include:
Absorption and Emission Wavelengths: These determine the color of light the molecule absorbs and emits. Schiff base formation typically shifts these wavelengths.
Stokes Shift: This is the difference between the maximum wavelength of absorption and the maximum wavelength of emission. A large Stokes shift is often desirable for fluorescent probes to minimize self-quenching and improve signal detection.
Fluorescence Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed). The quantum yield of Schiff base derivatives can change dramatically upon binding to an analyte, forming the basis of "turn-on" or "turn-off" sensing. nih.govmdpi.com
The photophysical properties are highly sensitive to the molecular environment and structure. For instance, the choice of the amine used to form the Schiff base can fine-tune the resulting molecule's absorption/emission profile and its selectivity toward different analytes. As demonstrated in studies of various Schiff base sensors, the binding of a metal ion can cause significant enhancement of fluorescence emission and an increase in the fluorescence lifetime. mdpi.com
Table 2: Representative Photophysical Data for Aldehyde-Derived Schiff Base Probes This table illustrates typical photophysical properties reported for Schiff base sensors to highlight key measurable parameters.
| Compound | State | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Noted Observation |
| Sensor R | Free Ligand | 378 | ~450 (weak) | ~72 | Weakly fluorescent |
| Sensor R + Mg²⁺ | Complex | 378 | 524 | 146 | Strong fluorescence enhancement ("turn-on") |
| Sensor RdN | Free Ligand | 490 | Non-fluorescent | - | Spirolactam form is non-fluorescent |
| Sensor RdN + Pb²⁺ | Complex | 490 | 560 | 70 | Strong fluorescence due to ring-opening |
Data sourced from analogous systems described in the literature. semanticscholar.orgmdpi.com
Analytical Methodologies in Research and Development
Chromatographic Techniques for Purity and Separation
Chromatography is the cornerstone of analytical chemistry for separating and purifying components from a mixture. For 2-Chloro-5-(2-formylphenyl)benzoic acid, various chromatographic methods are utilized to assess its purity and isolate it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of aromatic carboxylic acid.
Detailed research findings indicate that the separation is typically achieved on a C18 or a specialized biphenyl (B1667301) stationary phase, the latter of which can offer enhanced selectivity for aromatic compounds through π-π interactions. sielc.comchromatographyonline.comsigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and acidified water. The addition of an acid like phosphoric acid or formic acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. sielc.com Detection is most commonly performed using a UV detector, as the aromatic rings and carbonyl group provide strong chromophores.
A typical HPLC method for a related biphenyl carboxylic acid might involve a C18 column with a gradient elution from a water/acetonitrile mixture, both containing 0.1% formic acid. sielc.com
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 70% A to 20% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 35 °C |
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and high polarity, which would lead to poor peak shape and thermal decomposition in the hot injector and column. Therefore, derivatization is a mandatory prerequisite for GC analysis. acs.orgcolostate.edu
The most common derivatization strategy is silylation, which converts the polar carboxylic acid group into a nonpolar, thermally stable trimethylsilyl (B98337) (TMS) ester. acs.orgnih.gov This is typically achieved by reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst such as trimethylchlorosilane (TMCS). nih.gov The resulting TMS derivative is significantly more volatile and suitable for GC analysis. lmaleidykla.lt The aldehyde group is generally stable under these conditions. Separation is then performed on a low- to mid-polarity capillary column (e.g., 5% phenyl-polysiloxane), and detection is commonly achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides structural information for impurity identification. libretexts.org
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for monitoring reaction progress, identifying compounds, and determining purity. For this compound, TLC is typically performed on silica (B1680970) gel plates. acs.org
A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetic acid) is used as the mobile phase. The inclusion of a small amount of acetic acid in the eluent helps to produce well-defined spots by suppressing the ionization of the carboxylic acid. Visualization of the separated spots is achieved under UV light (typically at 254 nm), where the aromatic rings will quench the plate's fluorescence, causing the spots to appear dark.
Table 2: Example TLC System
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) |
| Visualization | UV Lamp at 254 nm |
Advanced Titration Methods for Carboxylic Acid Quantification
While simple acid-base titrations can be used, advanced methods like potentiometric titration in a non-aqueous medium offer superior accuracy and precision for quantifying the carboxylic acid functionality of this compound, especially in dilute solutions or colored samples.
In this method, the compound is dissolved in a suitable non-aqueous solvent, such as dimethylformamide, and titrated with a strong base like sodium methoxide (B1231860) or tetrabutylammonium (B224687) hydroxide. nih.gov The endpoint is determined not by a visual indicator but by monitoring the potential difference between two electrodes (e.g., a glass-calomel or antimony-calomel electrode system) as a function of the volume of titrant added. rsc.org The equivalence point is identified as the point of maximum inflection on the titration curve (a plot of potential vs. volume). This method avoids interference from the compound's inherent color and provides a much sharper, more discernible endpoint compared to visual titration of weak acids. niscpr.res.in
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₁₄H₉ClO₃, to confirm the empirical formula and support the compound's identity and purity.
The analysis for carbon and hydrogen is performed using a combustion analyzer, where the compound is burned in an excess of oxygen. The resulting carbon dioxide and water are collected and quantified to determine the percentage of C and H. For chlorine analysis, a sample is combusted in a Schöniger flask (an oxygen-filled flask) which converts the organochlorine into hydrogen chloride. The resulting chloride ions are then absorbed into a solution and quantified by titration (e.g., with silver nitrate). The theoretical composition provides the benchmark against which the experimental results are validated.
Table 3: Theoretical Elemental Composition of C₁₄H₉ClO₃
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 64.50% |
| Hydrogen | H | 1.008 | 3.48% |
| Chlorine | Cl | 35.453 | 13.60% |
| Oxygen | O | 15.999 | 18.42% |
| Total | | 260.67 g/mol | 100.00% |
Derivatization for Enhanced Analytical Detection
Derivatization involves chemically modifying the analyte to create a new compound with properties that are more suitable for a specific analytical method. For this compound, derivatization is employed for two primary reasons: to increase volatility for GC analysis (as discussed in section 8.1.2) and to enhance detection sensitivity in HPLC.
For HPLC, the carboxylic acid can be reacted with a UV-absorbing or fluorescent labeling agent. A classic and highly effective method is the formation of a p-bromophenacyl ester. thermofisher.comfishersci.com The compound is reacted with p-bromophenacyl bromide in the presence of a base. The resulting ester derivative incorporates the highly UV-active p-bromophenacyl group, which allows for detection at significantly lower concentrations (nanogram range) than the parent acid. nih.gov This is particularly useful for trace-level analysis or when analyzing the compound in complex matrices. The derivatization of both the carboxylic acid and aldehyde groups with a reagent like 2-nitrophenylhydrazine (B1229437) (2-NPH) can also be performed, allowing for simultaneous analysis by HPLC-UV or HPLC-MS. nih.gov
Concluding Perspectives and Future Research Trajectories
Current Challenges in the Synthesis and Application of 2-Chloro-5-(2-formylphenyl)benzoic Acid
The synthesis of this compound is not without its hurdles. The primary challenges lie in achieving high yields and selectivity, particularly in controlling the regiochemistry during the coupling of the two aromatic rings.
A key synthetic route to analogous biaryl compounds involves the Suzuki coupling reaction. However, the presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and a formyl group—introduces complexity. The carboxylic acid and formyl groups can potentially interfere with the catalytic cycle of the palladium catalyst, leading to side reactions and reduced yields. For instance, the phosphine (B1218219) ligands commonly used in Suzuki coupling can be susceptible to oxidation in the presence of the aldehyde.
Furthermore, the purification of the final product from starting materials and byproducts can be challenging due to the similar polarities of these compounds. The table below outlines some of the potential challenges associated with the synthesis of this and structurally related compounds.
| Challenge | Description | Potential Mitigation Strategies |
| Regiocontrol | Achieving the desired ortho-substitution of the formylphenyl group relative to the carboxylic acid on the chlorobenzoic acid ring can be difficult. | Utilization of directing groups or pre-functionalized starting materials. |
| Functional Group Interference | The carboxylic acid and formyl groups can interact with the catalyst or reagents, leading to undesired side reactions. | Protection of the formyl and/or carboxylic acid groups prior to the coupling reaction. |
| Catalyst Deactivation | The catalyst may be deactivated by the functional groups present in the molecule, leading to incomplete conversion. | Screening of various catalysts and ligands to find a more robust system. |
| Purification | Separation of the desired product from unreacted starting materials and isomeric byproducts can be complex. | Advanced chromatographic techniques or crystallization methods. |
Opportunities for Novel Reactions and Transformations
The unique combination of functional groups in this compound opens up a plethora of opportunities for novel chemical transformations. The aldehyde and carboxylic acid moieties can serve as handles for a variety of subsequent reactions, leading to the synthesis of a diverse library of derivatives.
The formyl group can undergo a wide range of reactions, including but not limited to:
Reductive amination: to introduce various amine functionalities.
Wittig reaction: to form alkenes.
Aldol condensation: to create larger, more complex structures.
Knoevenagel condensation: to synthesize α,β-unsaturated compounds.
The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing further avenues for derivatization. Moreover, the chloro-substituent can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions. The development of novel catalytic systems for the selective transformation of each functional group in the presence of the others is a significant area for future research.
Potential for New Material and Biological Applications (excluding clinical aspects)
While clinical applications are outside the scope of this discussion, the structural motifs present in this compound suggest potential in various material and biological research areas. Benzoic acid derivatives are known to exhibit a range of biological activities, and the introduction of the formylphenyl group could lead to novel properties. For instance, some benzoic acid analogs have shown potential as antimicrobial agents. mdpi.com
In the realm of materials science, the biaryl structure of this compound could be a precursor for the synthesis of novel polymers or coordination complexes. The ability to functionalize both the aldehyde and carboxylic acid groups allows for the creation of monomers that can be polymerized to form materials with tailored properties. The rigid backbone of the biaryl system could impart desirable thermal or mechanical properties to such polymers.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for this Compound Class
The complexity of synthesizing and functionalizing molecules like this compound makes this compound class an excellent candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are increasingly being used to accelerate chemical research and development. mdpi.comnih.gov
Reaction Prediction: AI models can be trained on vast datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. For a molecule with multiple reactive sites like this compound, AI could help predict the selectivity of a reaction, guiding chemists toward the optimal conditions to achieve the desired transformation.
Optimization of Synthesis: Machine learning algorithms can be employed to optimize reaction conditions, such as temperature, catalyst loading, and solvent choice, to maximize yield and minimize byproducts. mdpi.com This can be particularly valuable for complex multi-step syntheses. By systematically exploring the reaction space through a limited number of experiments and feeding the results into an ML model, the optimal conditions can be identified much faster than through traditional trial-and-error approaches.
Predictive Modeling for Material and Biological Properties: AI and ML can also be used to predict the properties of novel derivatives of this compound before they are synthesized. By building quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of compounds to identify those with the most promising material or biological characteristics, thereby prioritizing synthetic efforts. The integration of AI and ML has the potential to significantly accelerate the exploration of the chemical space around this intriguing compound. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-5-(2-formylphenyl)benzoic acid?
The synthesis typically involves multi-step protocols, such as Suzuki-Miyaura coupling to introduce the formylphenyl group, followed by functional group transformations. For example, chlorination at the 2-position of the benzoic acid backbone can be achieved using reagents like SOCl₂ or PCl₃. Post-synthesis purification often employs recrystallization from ethanol or column chromatography using silica gel .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the formyl group (δ ~10 ppm for aldehyde protons) and aromatic substitution patterns .
- FT-IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹ for benzoic acid and formyl groups) .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Q. How is X-ray crystallography applied to determine its molecular structure?
Single-crystal X-ray diffraction is used to resolve the 3D structure. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by refinement using programs like SHELXL . Key parameters include bond lengths (e.g., C-Cl ~1.74 Å) and torsional angles between aromatic rings .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR data?
Contradictions may arise from solvent effects, dynamic conformational changes, or crystal packing. Strategies include:
- DFT Calculations : Compare optimized gas-phase structures with experimental data, adjusting for solvent models (e.g., PCM) .
- Variable-Temperature NMR : To probe conformational flexibility .
- Cross-Validation : Use complementary techniques like X-ray crystallography to verify substituent positions .
Q. What experimental designs are optimal for probing the reactivity of the formyl group?
- Kinetic Studies : Monitor formyl group reactions (e.g., condensation with amines) under varying pH and temperature conditions.
- Site-Selective Modification : Use protecting groups (e.g., acetals) to isolate reactivity at the formyl site .
- Computational Modeling : Predict reaction pathways using DFT to identify transition states and intermediates .
Q. How do hydrogen-bonding networks influence the compound’s solid-state properties?
Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bond motifs (e.g., R₂²(8) dimers via carboxylic acid groups). These networks affect melting points, solubility, and stability. Synthons involving the formyl group may compete with benzoic acid dimerization, requiring careful analysis of packing diagrams from crystallographic data .
Q. What strategies address challenges in refining crystallographic data for this compound?
- Multi-Software Validation : Compare refinement results from SHELXL, OLEX2, and WinGX to identify systematic errors .
- Twinned Data Handling : Use TWINLAW in SHELXL for non-merohedral twinning .
- Residual Electron Density Analysis : Check for missed solvent molecules or disorder in the formyl group .
Methodological Considerations
Q. How to optimize reaction yields in coupling reactions involving this compound?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity .
- In Situ Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. What approaches validate the purity of synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
